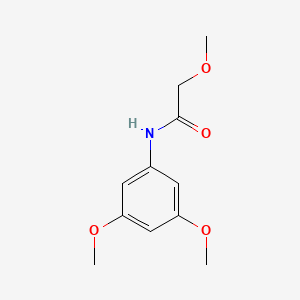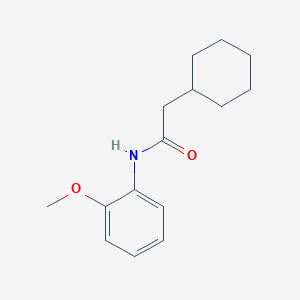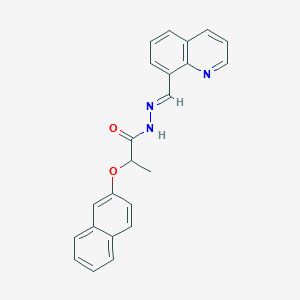
2-(2-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide, commonly known as NQH, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NQH belongs to the class of hydrazide derivatives and has a molecular formula of C23H18N4O2.
Mécanisme D'action
The mechanism of action of NQH is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. NQH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the activity of HIV protease, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
NQH has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. NQH has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NQH is its broad-spectrum activity against various pathogens. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of NQH is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on NQH. One area of interest is the development of NQH derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of NQH and its derivatives. NQH has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to determine the efficacy and safety of NQH in the treatment of these diseases.
Méthodes De Synthèse
The synthesis of NQH involves the reaction of 2-naphthol and 8-hydroxyquinoline with propanohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain NQH in a pure form.
Applications De Recherche Scientifique
NQH has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, antitumor, and antiviral activities. NQH has also been found to possess antioxidant properties and can scavenge free radicals. Due to these properties, NQH has been investigated for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16(28-21-12-11-17-6-2-3-7-19(17)14-21)23(27)26-25-15-20-9-4-8-18-10-5-13-24-22(18)20/h2-16H,1H3,(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDUREBJHYCBEZ-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
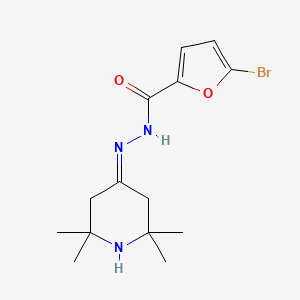
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
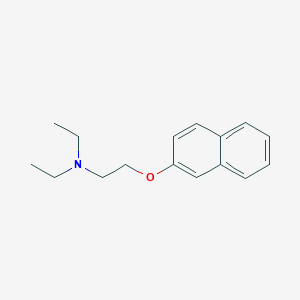

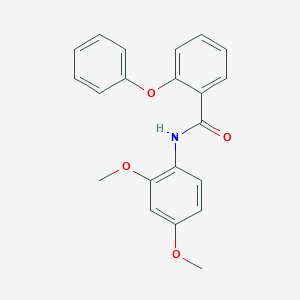
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
